molecular formula C22H19N3O6 B14803613 2-(biphenyl-4-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide

2-(biphenyl-4-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide

Cat. No.: B14803613
M. Wt: 421.4 g/mol
InChI Key: CXLABSVOXRISDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-biphenylyloxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a biphenyl group linked to an acetohydrazide moiety through a nitrophenoxyacetyl linkage, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-biphenylyloxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-biphenylyloxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-nitrophenoxyacetyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-biphenylyloxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group yields nitro derivatives, while reduction results in amino derivatives. Substitution reactions can lead to the formation of various substituted biphenyl compounds .

Scientific Research Applications

2-(4-biphenylyloxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 2-(4-biphenylyloxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide involves its interaction with specific molecular targets. The biphenyl and nitrophenoxy groups can interact with biological macromolecules, potentially inhibiting or modulating their activity. The acetohydrazide moiety may also play a role in the compound’s bioactivity by forming hydrogen bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-biphenylyloxy)propionic acid
  • Ethyl 4-(4-nitrophenoxy)picolinate
  • 4-bromo-2-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Uniqueness

2-(4-biphenylyloxy)-N’-[(4-nitrophenoxy)acetyl]acetohydrazide stands out due to its unique combination of biphenyl, nitrophenoxy, and acetohydrazide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H19N3O6

Molecular Weight

421.4 g/mol

IUPAC Name

N'-[2-(4-nitrophenoxy)acetyl]-2-(4-phenylphenoxy)acetohydrazide

InChI

InChI=1S/C22H19N3O6/c26-21(14-30-19-10-6-17(7-11-19)16-4-2-1-3-5-16)23-24-22(27)15-31-20-12-8-18(9-13-20)25(28)29/h1-13H,14-15H2,(H,23,26)(H,24,27)

InChI Key

CXLABSVOXRISDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.